molecular formula C9H11N5O2S B14792407 4-hydrazinyl-N-(1H-imidazol-2-yl)benzenesulfonamide

4-hydrazinyl-N-(1H-imidazol-2-yl)benzenesulfonamide

Cat. No.: B14792407
M. Wt: 253.28 g/mol
InChI Key: VSZHEXQWGPPZRD-UHFFFAOYSA-N
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Description

4-hydrazinyl-N-(1H-imidazol-2-yl)benzenesulfonamide is a compound that features a hydrazine group, an imidazole ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydrazinyl-N-(1H-imidazol-2-yl)benzenesulfonamide typically involves the reaction of 4-hydrazinylbenzenesulfonamide with 2-chloro-1H-imidazole under basic conditions. The reaction is carried out in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol, and the mixture is heated to reflux to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-hydrazinyl-N-(1H-imidazol-2-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Amines.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

4-hydrazinyl-N-(1H-imidazol-2-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydrazinyl-N-(1H-imidazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydrazinyl-N-(1H-imidazol-2-yl)benzenesulfonamide is unique due to the presence of the hydrazine group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C9H11N5O2S

Molecular Weight

253.28 g/mol

IUPAC Name

4-hydrazinyl-N-(1H-imidazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C9H11N5O2S/c10-13-7-1-3-8(4-2-7)17(15,16)14-9-11-5-6-12-9/h1-6,13H,10H2,(H2,11,12,14)

InChI Key

VSZHEXQWGPPZRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NN)S(=O)(=O)NC2=NC=CN2

Origin of Product

United States

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